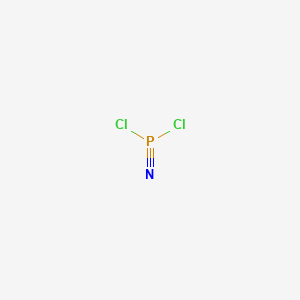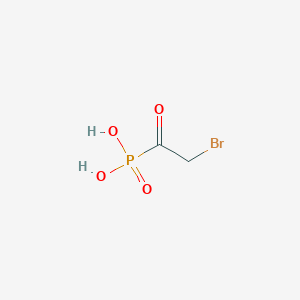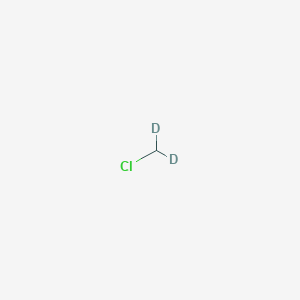
Phosphonitrile chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonitrile chloride, also known as trichlorophosphazene, is a chemical compound that has been widely used in scientific research. It is a colorless, crystalline solid that is highly reactive and versatile in its applications.
Wissenschaftliche Forschungsanwendungen
Phosphonitrile chloride has been used in a wide variety of scientific research applications. It has been used as a reagent in organic synthesis, as a flame retardant, and as a precursor for the synthesis of other phosphorus-containing compounds. It has also been used in the development of new materials, such as polymers and ceramics.
Wirkmechanismus
The mechanism of action of phosphonitrile chloride is complex and varies depending on its application. In organic synthesis, it is typically used as a nucleophilic catalyst, helping to facilitate reactions between other compounds. In flame retardant applications, it works by releasing phosphoric acid when exposed to heat, which helps to extinguish flames. In the development of new materials, it is used as a building block for the synthesis of more complex compounds.
Biochemische Und Physiologische Effekte
Phosphonitrile chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It should be handled with care and used only in a well-ventilated laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using phosphonitrile chloride in lab experiments is its versatility. It can be used in a wide variety of applications and is highly reactive, making it a useful reagent in organic synthesis. However, it is also highly reactive and can be dangerous if mishandled. It should be used only by experienced researchers in a well-equipped laboratory setting.
Zukünftige Richtungen
There are many potential future directions for research involving phosphonitrile chloride. One area of interest is the development of new flame retardant materials that are more effective and environmentally friendly. Another area of interest is the development of new polymers and ceramics that have unique properties and applications. Additionally, there is potential for the use of phosphonitrile chloride in the development of new catalysts for organic synthesis. Further research is needed to fully understand the potential applications of this versatile compound.
Conclusion:
Phosphonitrile chloride is a highly reactive and versatile compound that has been widely used in scientific research. Its synthesis method is complex, but the resulting product is highly pure and yields are typically high. It has been used in a wide variety of applications, including organic synthesis, flame retardants, and the development of new materials. While it is highly useful, it should be handled with care and used only in a well-equipped laboratory setting. There are many potential future directions for research involving phosphonitrile chloride, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of phosphonitrile chloride is a complex process that involves the reaction of phosphorus pentachloride with ammonia. The resulting product is purified through a series of distillations and recrystallizations. The yield of the synthesis process is typically high, and the resulting product is highly pure.
Eigenschaften
CAS-Nummer |
1832-07-1 |
|---|---|
Produktname |
Phosphonitrile chloride |
Molekularformel |
Cl2NP |
Molekulargewicht |
115.88 g/mol |
IUPAC-Name |
azanylidyne(dichloro)-λ5-phosphane |
InChI |
InChI=1S/Cl2NP/c1-4(2)3 |
InChI-Schlüssel |
UXJHQBVRZUANLK-UHFFFAOYSA-N |
SMILES |
N#P(Cl)Cl |
Kanonische SMILES |
N#P(Cl)Cl |
Andere CAS-Nummern |
1832-07-1 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)






![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

